molecular formula C6H6N4O B1530913 7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one CAS No. 55457-11-9

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Cat. No. B1530913
CAS RN: 55457-11-9
M. Wt: 150.14 g/mol
InChI Key: LZFISJZIDHEYBQ-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one (7-MPT) is an organic compound that has been found to be a useful building block in the synthesis of a variety of compounds and materials. It is a heterocyclic organic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. 7-MPT has been studied extensively in the scientific and medical fields due to its unique properties and potential applications.

Scientific Research Applications

Energetic Materials

The compound can be used in the synthesis of energetic materials. For instance, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . These materials exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance .

Secondary Explosives

The compound exhibits properties that are comparable to the current secondary-explosive benchmark, CL-20, which strongly suggests its potential use as a secondary explosive .

Heat-Resistant Explosives

The compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance, which outperforms all current heat-resistant explosives . This suggests its significant potential as a heat-resistant explosive .

Primary Explosives

Some compounds are very sensitive but exhibit excellent calculated detonation performance, which are very high values among current azide-containing primary explosives . These attractive features suggest strong possibilities for applications as primary explosives .

Antitumor Agents

The compound can be used in the synthesis of new 1,3,5-triazine-based pyrazole derivatives with anticancer activity targeting the epidermal growth factor (EGFR) tyrosine kinase . These compounds exhibited moderate to good anticancer activity against various cancer cell lines .

EFGR Kinase Inhibitors

The compound can be used in the synthesis of new 1,3,5-triazine-based pyrazole derivatives that display potent inhibitory activity against EGFR-tyrosine kinase . The docking studies revealed that the compounds showed a good affinity towards the target EGFR kinase by forming multiple H-bonds with amino acids .

properties

IUPAC Name

7-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5-7-3-8-6(11)10(5)9-4/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFISJZIDHEYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304716
Record name 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

CAS RN

55457-11-9
Record name 55457-11-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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